N-(4-methylphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
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Overview
Description
N-(4-METHYLPHENYL)-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 4-methylphenyl group and an isoindolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE typically involves the following steps:
Formation of the Isoindolinone Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Acylation Reaction: The isoindolinone core is then acylated with 4-methylphenyl acetic acid or its derivatives under suitable conditions, such as the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYLPHENYL)-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-METHYLPHENYL)-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHYLPHENYL)-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE: can be compared with other acetamide derivatives or isoindolinone-containing compounds.
N-Phenylacetamide: A simpler acetamide derivative with different properties.
Isoindolinone Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of N-(4-METHYLPHENYL)-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H16N2O2 |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-(3-oxo-1H-isoindol-2-yl)acetamide |
InChI |
InChI=1S/C17H16N2O2/c1-12-6-8-14(9-7-12)18-16(20)11-19-10-13-4-2-3-5-15(13)17(19)21/h2-9H,10-11H2,1H3,(H,18,20) |
InChI Key |
NENGDMNGGDUBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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